molecular formula C15H13ClN2O2 B4898932 N-(2-chlorobenzyl)-N'-phenylethanediamide

N-(2-chlorobenzyl)-N'-phenylethanediamide

Cat. No.: B4898932
M. Wt: 288.73 g/mol
InChI Key: VUDCVVQDZUHJHI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N’-phenylethanediamide is an organic compound that features a benzyl group substituted with a chlorine atom and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N’-phenylethanediamide typically involves the reaction of 2-chlorobenzylamine with phenylethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N-(2-chlorobenzyl)-N’-phenylethanediamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N’-phenylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N’-phenylethanediamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate synthase, which is crucial for the biosynthesis of isoprenoids in bacteria. This inhibition leads to antimicrobial effects . The compound may also interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-N’-phenylethanediamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorobenzyl group and an ethanediamide moiety allows for versatile applications in various scientific and industrial fields .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-13-9-5-4-6-11(13)10-17-14(19)15(20)18-12-7-2-1-3-8-12/h1-9H,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDCVVQDZUHJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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